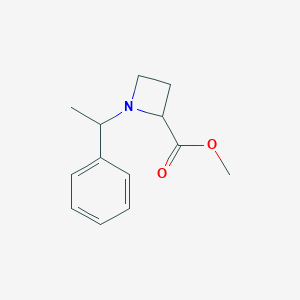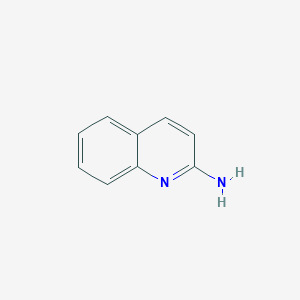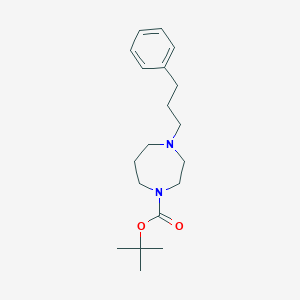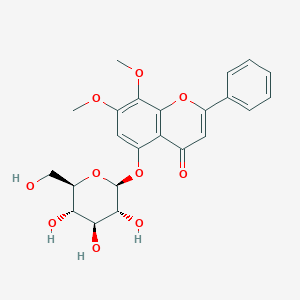
3-Furancarbonyl chloride, 4,5-dihydro-5-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Furancarbonyl chloride, 4,5-dihydro-5-(1-methylethenyl)- is a chemical compound commonly known as Methyl 3-furoate. It is a colorless liquid with a fruity odor and is widely used in the fragrance and flavor industry. Methyl 3-furoate has also gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of Methyl 3-furoate is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of various enzymes and signaling pathways.
Biochemische Und Physiologische Effekte
Methyl 3-furoate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, Methyl 3-furoate has been found to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-furoate has several advantages for use in laboratory experiments. It is readily available and relatively easy to synthesize. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, Methyl 3-furoate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-furoate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings. Additionally, Methyl 3-furoate has potential applications in the development of new antibiotics and other antimicrobial agents. Further research is needed to explore its potential in this area. Finally, Methyl 3-furoate has potential applications in materials science, including the development of new polymers and coatings. Further research is needed to evaluate its potential in this area.
In conclusion, Methyl 3-furoate is a versatile chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various areas and to develop new applications.
Synthesemethoden
Methyl 3-furoate can be synthesized through various methods, including the reaction of furfural with acetyl chloride, the reaction of furfuryl alcohol with thionyl chloride, and the reaction of furfuryl alcohol with phosphorus pentachloride. The most common method involves the reaction of furfural with acetyl chloride in the presence of a catalyst such as zinc chloride or aluminum chloride.
Wissenschaftliche Forschungsanwendungen
Methyl 3-furoate has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit antimicrobial, anti-inflammatory, and analgesic properties. It has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
198023-76-6 |
|---|---|
Produktname |
3-Furancarbonyl chloride, 4,5-dihydro-5-(1-methylethenyl)- |
Molekularformel |
C8H9ClO2 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-prop-1-en-2-yl-2,3-dihydrofuran-4-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO2/c1-5(2)7-3-6(4-11-7)8(9)10/h4,7H,1,3H2,2H3 |
InChI-Schlüssel |
COWJXWVNSKPSDE-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC(=CO1)C(=O)Cl |
Kanonische SMILES |
CC(=C)C1CC(=CO1)C(=O)Cl |
Synonyme |
3-Furancarbonyl chloride, 4,5-dihydro-5-(1-methylethenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)




![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)




